![molecular formula C14H22 B14458563 1-Butyl-1-[cyclopropyl(cyclopropylidene)methyl]cyclopropane CAS No. 74605-60-0](/img/structure/B14458563.png)
1-Butyl-1-[cyclopropyl(cyclopropylidene)methyl]cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-1-[cyclopropyl(cyclopropylidene)methyl]cyclopropane is a complex organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a unique arrangement of cyclopropyl groups, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-1-[cyclopropyl(cyclopropylidene)methyl]cyclopropane can be achieved through various methods. One common approach involves the use of carbenes, which are highly reactive intermediates that can form cyclopropane rings when reacted with alkenes . The Simmons-Smith reaction is a notable example, where a zinc-copper couple is used to generate the carbene from diiodomethane, which then reacts with an alkene to form the cyclopropane ring .
Industrial Production Methods
Industrial production of cyclopropane derivatives often involves large-scale reactions using similar carbene chemistry. The process typically requires stringent control of reaction conditions, such as temperature and pressure, to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-Butyl-1-[cyclopropyl(cyclopropylidene)methyl]cyclopropane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or alkenes .
Aplicaciones Científicas De Investigación
1-Butyl-1-[cyclopropyl(cyclopropylidene)methyl]cyclopropane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of cyclopropane rings.
Biology: Researchers investigate its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism by which 1-Butyl-1-[cyclopropyl(cyclopropylidene)methyl]cyclopropane exerts its effects involves the interaction of its cyclopropane rings with various molecular targets. The strained nature of the cyclopropane ring makes it highly reactive, allowing it to participate in a variety of chemical reactions. These interactions can affect molecular pathways and biological processes, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane: The simplest cycloalkane, consisting of a three-membered ring.
Cyclobutane: A four-membered ring cycloalkane.
Cyclopentane: A five-membered ring cycloalkane.
Uniqueness
1-Butyl-1-[cyclopropyl(cyclopropylidene)methyl]cyclopropane is unique due to its multiple cyclopropyl groups and the presence of a butyl chain. This structure imparts distinct chemical properties and reactivity compared to simpler cycloalkanes .
Propiedades
Número CAS |
74605-60-0 |
|---|---|
Fórmula molecular |
C14H22 |
Peso molecular |
190.32 g/mol |
Nombre IUPAC |
1-butyl-1-[cyclopropyl(cyclopropylidene)methyl]cyclopropane |
InChI |
InChI=1S/C14H22/c1-2-3-8-14(9-10-14)13(11-4-5-11)12-6-7-12/h11H,2-10H2,1H3 |
Clave InChI |
SXAKNCSFHKWMEX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(CC1)C(=C2CC2)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


phosphanium bromide](/img/structure/B14458486.png)

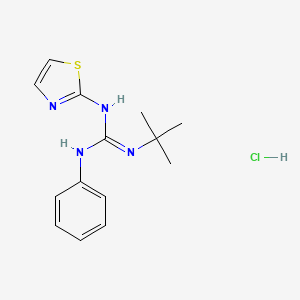

![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 7-oxide](/img/structure/B14458509.png)
![2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[[4-[[4-[(2-hydroxy-6-sulfo-1-naphthalenyl)azo]-2-methylphenyl]methyl]-3-methylphenyl]azo]-](/img/structure/B14458515.png)
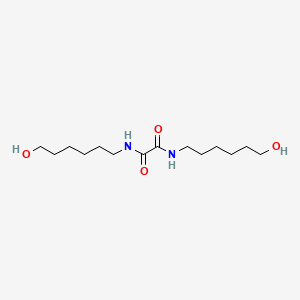
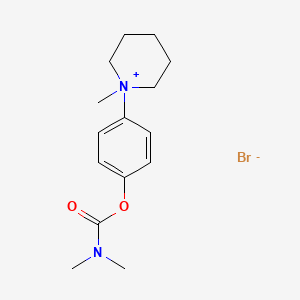

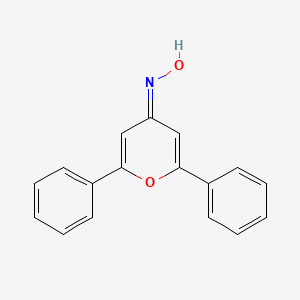
![Phosphonic acid, [3-(2-furanyl)-1-hydroxy-2-propenyl]-, dimethyl ester](/img/structure/B14458546.png)
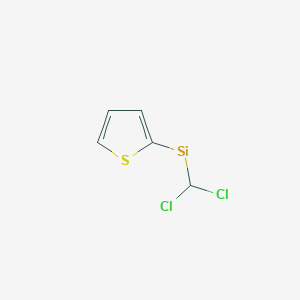
![5-Methyl-2-phenyl-4-[(E)-(pyridin-2-yl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14458556.png)

